

# YF135 versus AMG510 in KRASG12C inhibition

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## Compound of Interest

Compound Name: YF135

Cat. No.: B12402144

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## A Comparative Guide to KRASG12C Inhibitors: **YF135** vs. AMG510

For researchers and professionals in the field of oncology and drug development, the targeting of KRASG12C, a once considered "undruggable" mutation, has become a significant area of focus. This guide provides a detailed, data-driven comparison of two inhibitors: **YF135**, a novel PROTAC degrader, and AMG510 (Sotorasib), a first-in-class covalent inhibitor.

## Performance Data

The following tables summarize the in vitro efficacy of **YF135** and AMG510 in KRASG12C-mutant non-small cell lung cancer (NSCLC) cell lines.

Table 1: **YF135** In Vitro Performance<sup>[1]</sup>

Cell Line	Assay	Metric	Value (nM)
H358	Cell Proliferation	IC50	153.9
H23	Cell Proliferation	IC50	243.9
H358	KRASG12C Degradation	DC50	3610
H23	KRASG12C Degradation	DC50	4530
H358	p-ERK Inhibition	DC50	1680
H23	p-ERK Inhibition	DC50	1440

Table 2: AMG510 (Sotorasib) In Vitro Performance[2]

Cell Line	Assay	Metric	Value (μM)
H358	Cell Viability	IC50	0.0818
H23	Cell Viability	IC50	0.6904

Note: The data for **YF135** and AMG510 are from separate preclinical studies and not from a head-to-head comparison.

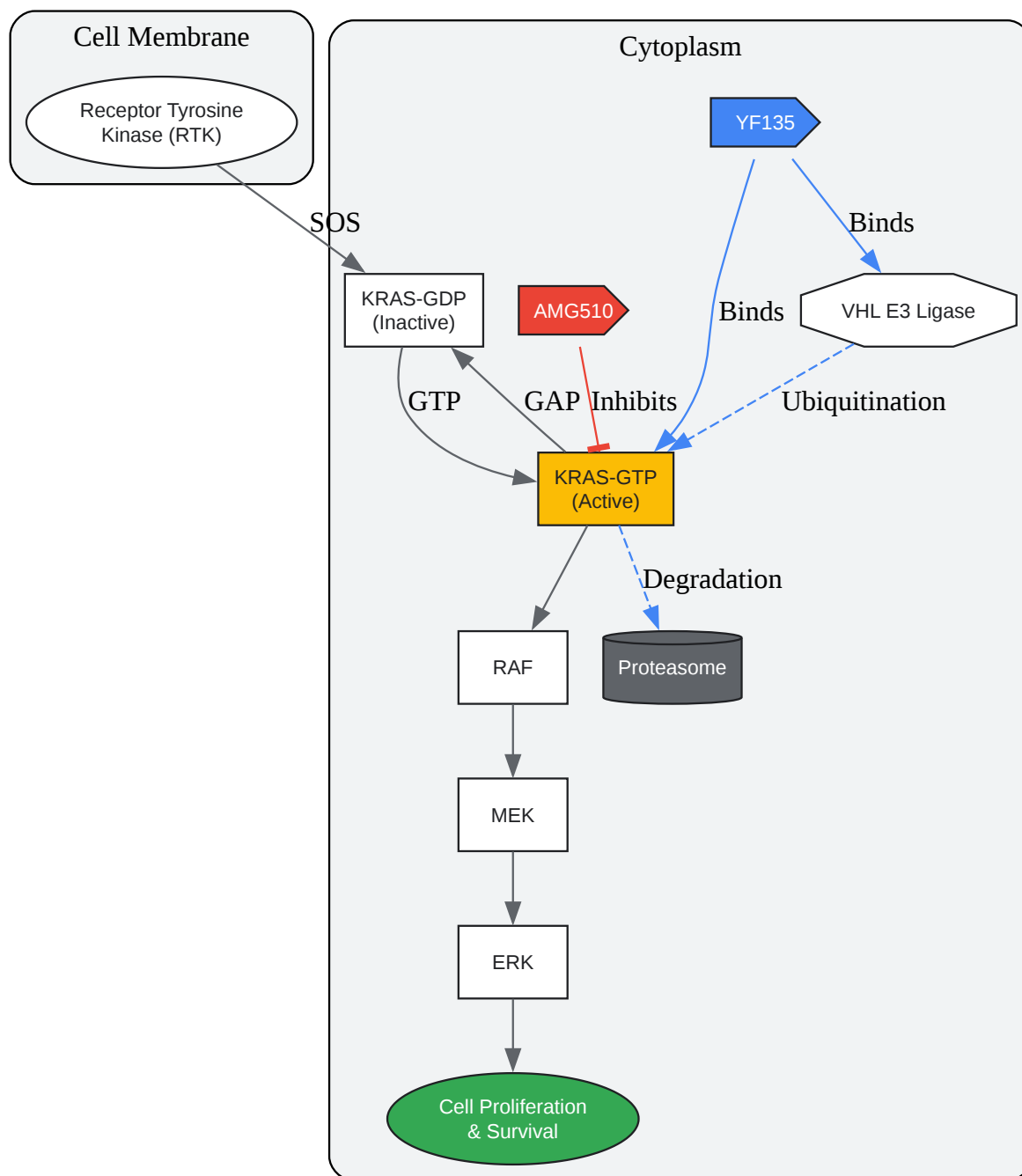
## Mechanism of Action

**YF135:** **YF135** is a reversible-covalent proteolysis-targeting chimera (PROTAC).[1] It functions by simultaneously binding to the KRASG12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of KRASG12C, marking it for degradation by the proteasome.[1][3] This mechanism leads to the removal of the oncogenic protein from the cell.

**AMG510 (Sotorasib):** AMG510 is a first-in-class, orally bioavailable, and selective covalent inhibitor of KRASG12C.[4] It irreversibly binds to the mutant cysteine residue of KRASG12C, locking the protein in an inactive, GDP-bound state.[4][5] This prevents the hyperactivation of downstream oncogenic signaling pathways, such as the MAPK pathway, thereby inhibiting uncontrolled cell growth.[4]

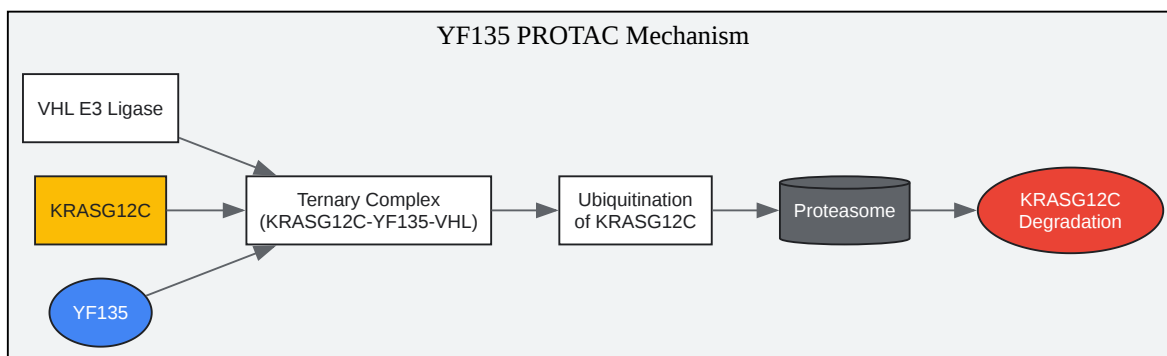
## Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided.



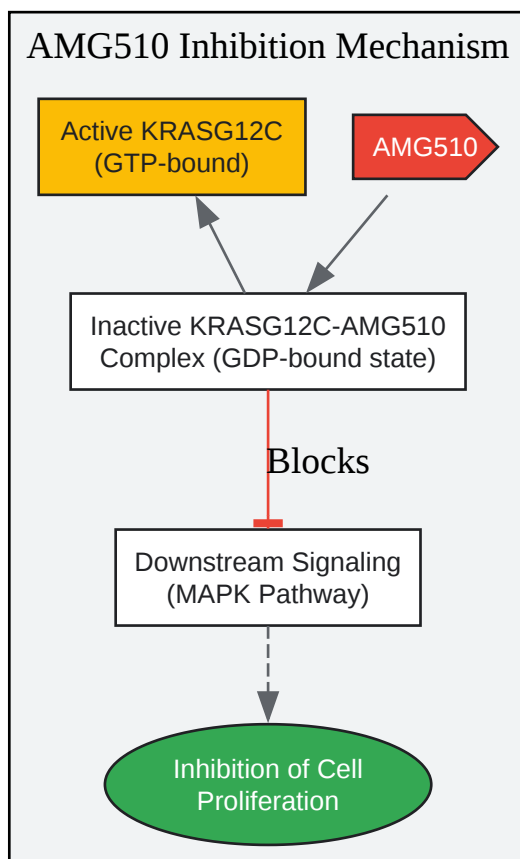
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Caption: KRASG12C signaling pathway and points of inhibition by **YF135** and AMG510.



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Caption: Workflow of **YF135**-mediated degradation of KRASG12C.



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